molecular formula C12H19ClO B156692 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one CAS No. 131353-06-5

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one

Cat. No. B156692
M. Wt: 214.73 g/mol
InChI Key: HLZHNHKSGNUKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one, also known as CCDM, is a chemical compound that belongs to the class of cyclohexanones. CCDM is a yellow liquid that is soluble in organic solvents and is commonly used in scientific research applications. CCDM is synthesized through a complex process involving several chemical reactions.

Mechanism Of Action

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one inhibits PKC activity by binding to the enzyme's regulatory domain. This binding prevents the enzyme from interacting with its substrate, which results in the inhibition of PKC activity. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is a selective inhibitor of PKC, which means that it only inhibits certain isoforms of the enzyme.

Biochemical And Physiological Effects

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one inhibits the growth of cancer cells, reduces inflammation, and prevents the formation of blood clots. In vivo studies have shown that 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one reduces the severity of arthritis symptoms and protects against ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in lab experiments is its selectivity for PKC. This selectivity allows researchers to study the role of PKC in various cellular processes without affecting other cellular pathways. However, one limitation of using 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in lab experiments is its toxicity. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has been shown to be toxic to certain cell types at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for research involving 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one. One direction is to study the role of PKC in cancer progression and to develop 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one-based therapies for cancer treatment. Another direction is to study the potential therapeutic effects of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in other diseases, such as inflammatory bowel disease and cardiovascular disease. Additionally, researchers could investigate the potential use of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one as a tool to study the role of PKC in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is a chemical compound that is commonly used in scientific research applications as an inhibitor of PKC. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is synthesized through a complex process involving several chemical reactions. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one, including the development of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one-based therapies for cancer treatment and the investigation of its potential use in other diseases.

Synthesis Methods

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of cyclohexanone with methyl vinyl ketone to form 2-cyclohexyl-2-methyl-3-buten-2-one. The second step involves the reaction of 2-cyclohexyl-2-methyl-3-buten-2-one with chlorine gas to form 2-chloro-1-cyclohexyl-2-methyl-3-buten-2-one. The final step involves the reaction of 2-chloro-1-cyclohexyl-2-methyl-3-buten-2-one with 2,3-dimethyl-2-butene-1-ol to form 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one.

Scientific Research Applications

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is commonly used in scientific research applications as an inhibitor of the enzyme protein kinase C (PKC). PKC is an enzyme that plays a critical role in a variety of cellular processes, including cell growth, differentiation, and survival. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is used to inhibit PKC activity in vitro and in vivo, which allows researchers to study the role of PKC in various cellular processes.

properties

CAS RN

131353-06-5

Product Name

2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

2-chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one

InChI

InChI=1S/C12H19ClO/c1-9(2)12(3,13)11(14)10-7-5-4-6-8-10/h10H,1,4-8H2,2-3H3

InChI Key

HLZHNHKSGNUKKF-UHFFFAOYSA-N

SMILES

CC(=C)C(C)(C(=O)C1CCCCC1)Cl

Canonical SMILES

CC(=C)C(C)(C(=O)C1CCCCC1)Cl

synonyms

3-Buten-1-one, 2-chloro-1-cyclohexyl-2,3-dimethyl- (9CI)

Origin of Product

United States

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